What is the chemical structure of 7-Epi Paclitaxel?
What is the chemical structure of 7-Epi Paclitaxel?
An In-depth Analysis of the Chemical Structure, Biological Activity, and Experimental Evaluation of a Key Paclitaxel (B517696) Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 7-Epi Paclitaxel, a primary isomer and metabolite of the widely used anticancer drug, Paclitaxel. This document outlines its chemical structure, presents comparative biological activity data, details relevant experimental protocols, and visualizes its known signaling pathways.
Chemical Structure and Properties
7-Epi Paclitaxel is the C-7 epimer of Paclitaxel, meaning it differs in the stereochemistry at the 7th carbon position of the baccatin (B15129273) III core.[1] This structural alteration occurs in physiological conditions and in cell culture medium.[2][3] While this change might seem minor, understanding the precise stereochemistry is crucial for structure-activity relationship (SAR) studies and drug design.
The chemical formula for 7-Epi Paclitaxel is C₄₇H₅₁NO₁₄, and it has a molecular weight of 853.9 g/mol .[4]
Table 1: Chemical Identifiers for 7-Epi Paclitaxel
| Identifier | Value |
| CAS Number | 105454-04-4 |
| IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[4] |
| InChI | InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1[4] |
| SMILES | CC1=C2--INVALID-LINK--C)OC(=O)C)OC4)C(C)(C)[C@@H]3O)OC(=O)c5ccccc5)(CO[C@H]6O--INVALID-LINK--OC(=O)C)O)C)O)OC(=O)--INVALID-LINK--NC(=O)c8ccccc8)O">C@HC1=O |
Biological Activity and Cytotoxicity
7-Epi Paclitaxel is not an inactive metabolite; it exhibits biological activity comparable to that of Paclitaxel.[3][5] Its primary mechanism of action is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Comparative Cytotoxicity
While several sources state that the activity of 7-Epi Paclitaxel is comparable to Paclitaxel, direct, side-by-side quantitative comparisons across a broad range of cell lines are not extensively published.[5][6] However, studies on specific cell lines provide valuable insights. For instance, 7-Epi Paclitaxel has shown potent cytotoxic effects in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines.[6]
The following table summarizes reported IC₅₀ values for Paclitaxel in various cancer cell lines to provide a benchmark for its potency.
Table 2: IC₅₀ Values for Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| SK-BR-3 | Breast (HER2+) | Not specified, graphical data available | [8][9] |
| MDA-MB-231 | Breast (Triple Negative) | 2.4 | [10] |
| T-47D | Breast (Luminal A) | 4.4 | [10] |
| MCF-7 | Breast | 7.2 | [10] |
| Various (8 lines) | Multiple | 2.5 - 7.5 | [11] |
Note: The cytotoxic activity of taxanes can be influenced by experimental conditions such as exposure time and the specific assay used.[11]
Signaling Pathways
7-Epi Paclitaxel induces apoptosis through the modulation of key signaling pathways. In HNSCC cells, it has been shown to suppress the AKT and MAPK signaling pathways by reducing the phosphorylation of AKT, ERK1/2, and p38 MAPK.[6][7] This is significant as these pathways are often dysregulated in cancer and contribute to therapeutic resistance.[6] The induction of apoptosis by 7-Epi Paclitaxel involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.[7]
Signaling pathway of 7-Epi Paclitaxel.
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidity Measurement)
This assay measures the increase in turbidity resulting from the polymerization of tubulin into microtubules, a process enhanced by stabilizing agents like 7-Epi Paclitaxel.[2]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
7-Epi Paclitaxel stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reaction Mix: On ice, prepare a master mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, and GTP (final concentration 1 mM).
-
Compound Addition: Add varying concentrations of 7-Epi Paclitaxel or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the compounds.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.[2]
-
Data Analysis: Plot the absorbance (OD₃₅₀) versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.[2]
Western Blot Analysis of Tubulin Polymerization in Cells
This method quantifies the amount of polymerized (insoluble) versus soluble tubulin in cells following treatment with a microtubule-stabilizing agent.[1]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium and supplements
-
7-Epi Paclitaxel stock solution (in DMSO)
-
Microtubule-Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, with freshly added protease and phosphatase inhibitors.
-
Laemmli Sample Buffer
-
Primary antibody: anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of 7-Epi Paclitaxel or vehicle control for the desired time.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold MTSB.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to separate the soluble (supernatant) and polymerized (pellet) tubulin fractions.[1]
-
-
Sample Preparation:
-
Collect the supernatant (soluble fraction).
-
Wash the pellet with MTSB (without Triton X-100) and resuspend it in 1X Laemmli sample buffer.
-
Add 2X Laemmli sample buffer to the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-tubulin, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Western blot workflow for tubulin polymerization.
Conclusion
7-Epi Paclitaxel is a biologically active isomer of Paclitaxel that retains a comparable mechanism of action centered on microtubule stabilization. Its presence as a significant derivative in physiological systems underscores the importance of its characterization. The provided data and protocols offer a foundational resource for researchers investigating the nuances of taxane (B156437) biology and for professionals engaged in the development of microtubule-targeting anticancer agents. Further direct comparative studies are warranted to fully elucidate the subtle differences in potency and therapeutic index between 7-Epi Paclitaxel and its parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
